molecular formula C13H15ClN2O2 B2625286 (1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide CAS No. 2187426-31-7

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Cat. No.: B2625286
CAS No.: 2187426-31-7
M. Wt: 266.73
InChI Key: LNBGMCSMMHWQFN-WDEREUQCSA-N
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Description

(1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a chemical compound with a unique structure that includes a cyclopropane ring, a chloroacetyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an appropriate nucleophile.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with an ester or acid chloride.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amines.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N’-(2-Chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide: Similar structure but lacks the 4-methyl group.

    (1R,2R)-N’-(2-Bromoacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide: Similar structure but with a bromoacetyl group instead of chloroacetyl.

Uniqueness

The presence of the 4-methylphenyl group and the chloroacetyl moiety in (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide makes it unique compared to its analogs

Properties

IUPAC Name

(1R,2R)-N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGMCSMMHWQFN-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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